molecular formula C23H18N2O2S B3260247 N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE CAS No. 328539-75-9

N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE

Cat. No.: B3260247
CAS No.: 328539-75-9
M. Wt: 386.5 g/mol
InChI Key: CYHKCHROBFHDEZ-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a novel synthetic compound featuring a thiazole core functionalized with acetyl, phenyl, and naphthyl acetamide groups. This specific molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of multi-target therapeutic agents. The thiazole ring is a privileged scaffold in drug discovery, known for its presence in compounds with a broad spectrum of biological activities . Recent studies highlight that derivatives similar to this compound, which incorporate naphthalene and acetamide functionalities, show promise as agents for neurodegenerative diseases like Alzheimer's . These related naphthyl-functionalized acetamides have demonstrated potent and selective inhibition of the enzyme butyrylcholinesterase (BChE), a key target in Alzheimer's pathology, alongside valuable antioxidant properties . Furthermore, thiazole derivatives bearing acetyl and phenyl substituents are actively investigated for their anticancer potential . Research indicates such compounds can exhibit potent, low-micromolar antiproliferative activity against various cancer cell lines, including drug-resistant models. The proposed mechanisms of action for these structures include interaction with key oncogenic targets such as the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2) . The structural features of this compound suggest it is a valuable candidate for researchers exploring new chemical entities in these fields. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to conduct their own validation to determine the compound's suitability for specific experimental investigations.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-15(26)22-21(17-9-3-2-4-10-17)25-23(28-22)24-20(27)14-18-12-7-11-16-8-5-6-13-19(16)18/h2-13H,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHKCHROBFHDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

    Acetylation: The acetyl group can be introduced by reacting the thiazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Naphthalene Derivative: The final step involves coupling the acetylated thiazole with a naphthalene derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-Dimethylaminopyridine).

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related molecules, particularly 2-(4-((Naphthalen-1-Yloxy)Methyl)-1H-1,2,3-Triazol-1-Yl)-N-Phenylacetamide derivatives (e.g., compounds 6a-m and 7a-m from ). Key differences include:

Feature Target Compound Triazole Analogs (e.g., 6a)
Core Heterocycle 1,3-Thiazole (sulfur and nitrogen) 1,2,3-Triazole (three nitrogens)
Substituents 5-Acetyl, 4-Phenyl on thiazole; naphthalen-1-yl on acetamide Naphthalen-1-yloxy-methyl on triazole; varied phenyl substituents
Functional Groups Acetamide, acetyl, aromatic rings Acetamide, triazole, ether-linked naphthalene

The thiazole core in the target compound introduces distinct electronic and steric properties compared to the triazole analogs.

Spectroscopic and Physicochemical Properties

Data from triazole analogs () highlight trends in key functional groups:

Property Target Compound (Expected) Triazole Analogs (Observed)
IR C=O Stretch ~1670–1700 cm⁻¹ (acetyl and acetamide) 1671–1682 cm⁻¹ (acetamide)
1H NMR (Acetamide NH) ~10–11 ppm (broad singlet) 10.79–11.02 ppm (e.g., 6b, 6c)
Aromatic Proton Signals Complex splitting due to naphthalene and thiazole 7.20–8.61 ppm (naphthalene and substituted phenyl)

The presence of a thiazole ring in the target compound may downfield-shift aromatic protons compared to triazole analogs due to sulfur’s deshielding effect.

Crystallographic and Validation Considerations

  • Target Compound : If crystallized, refinement tools like SHELXL ( ) and validation protocols ( ) would ensure structural accuracy.
  • Triazole Analogs : Synthesized compounds in lack reported crystal structures, but methodologies like SIR97 ( ) could resolve their geometries.

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an acetyl group, and a naphthalene moiety, which contribute to its unique biological activity. The molecular formula is C18H16N2O2SC_{18}H_{16}N_2O_2S with a molecular weight of 336.41 g/mol.

PropertyValue
Molecular Formula C18H16N2O2SC_{18}H_{16}N_2O_2S
Molecular Weight 336.41 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, potentially leading to inhibition or activation of specific biochemical pathways. The presence of the naphthalene group enhances the compound's lipophilicity, improving cellular uptake and bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cell lines through mechanisms like the activation of caspases and modulation of cell cycle progression. For example, related compounds have shown IC50 values in the low micromolar range against human cancer cell lines.

Study ReferenceCell LineIC50 (µM)
U251 (glioblastoma)10–30
WM793 (melanoma)20–40

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. They can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Study on Anticancer Activity

A study published in MDPI explored various thiazole derivatives' anticancer effects. Among them, a compound structurally similar to this compound exhibited promising results against breast cancer cell lines with an IC50 value of 15 µM .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Q & A

Q. Basic

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.6 ppm) and confirm acetamide carbonyl (δ ~165 ppm) .
    • IR : Identify C=O (1670–1680 cm⁻¹) and thiazole C=N (1590–1600 cm⁻¹) stretches .
  • X-ray crystallography : Use SHELXL for small-molecule refinement and WinGX for data processing. Anisotropic displacement parameters validate bond lengths/angles .

What challenges arise in resolving crystal structures of thiazole-acetamide derivatives, and how can they be addressed?

Q. Advanced

  • Challenges : Poor crystal quality, twinning, or weak diffraction due to flexible naphthalene groups.
  • Solutions :
    • Optimize crystallization conditions (e.g., slow evaporation in ethanol/dichloromethane).
    • Use SHELXD for phase problem resolution and SHELXE for density modification in cases of weak data .
    • Validate structures with PLATON to check for missed symmetry or disorder .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Q. Advanced

  • Variable substituents : Synthesize analogs with modified phenyl (e.g., nitro, methoxy) or naphthyl groups to assess electronic/steric effects on bioactivity .
  • Assay selection : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR for binding affinity .
  • Computational docking : Use AutoDock Vina to predict interactions with active sites, guided by similar thiazole derivatives’ SAR profiles .

What strategies improve solubility and stability of this hydrophobic acetamide derivative in aqueous assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH adjustment : Test buffered solutions (pH 6–8) to stabilize the acetamide moiety against hydrolysis.
  • Lyophilization : Prepare stable amorphous solid dispersions with polymers (e.g., PVP) to prevent recrystallization .

How should researchers address contradictions in biological activity data across different assays?

Q. Advanced

  • Orthogonal assays : Confirm inhibitory activity using both enzymatic (e.g., colorimetric) and cell-based (e.g., luciferase reporter) assays .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to rule out false positives from assay interference (e.g., aggregation).
  • Metabolic stability : Test compound integrity post-incubation with liver microsomes to ensure observed activity is not artifactually reduced .

What analytical methods are recommended for identifying and quantifying synthetic impurities in this compound?

Q. Advanced

  • HPLC-MS : Use a C18 column (ACN:water gradient) coupled with ESI-MS to detect trace impurities (e.g., unreacted azides or alkynes) .
  • ¹H NMR qNMR : Quantify major impurities (>0.1%) by integrating residual solvent or byproduct peaks .
  • Elemental analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S percentages (deviation <0.4%) .

How can computational modeling predict the metabolic pathways of this compound?

Q. Advanced

  • Software tools : Use Meteor Nexus or ADMET Predictor to identify likely Phase I/II metabolites (e.g., acetyl hydrolysis, thiazole oxidation) .
  • CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to predict sites of oxidative metabolism .
  • In silico toxicity : Screen for reactive metabolites (e.g., epoxides) using DEREK to prioritize analogs with safer profiles .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(5-ACETYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE

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